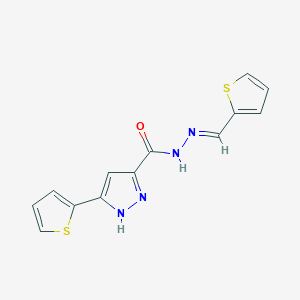

![molecular formula C16H14N4O3 B2376072 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-50-3](/img/structure/B2376072.png)

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a complex organic compound. It contains a pyridine and a pyrimidine ring, which are common structures in many bioactive molecules .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via ring cleavage methodology reactions . This involves the introduction of various functional groups to the pyridine scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the pyridine and pyrimidine rings and the various functional groups attached to them .

Applications De Recherche Scientifique

Synthesis and Biological Activity Enhancements

- Chemical Modification for Analgesic Properties : The displacement of the methyl group in the pyridine moiety of the molecule was investigated as a method to optimize the biological properties of these compounds. A study recommended 4-fluorobenzylamide as a potential new analgesic after it showed increased biological activity in standard experimental models (Ukrainets et al., 2015).

Synthesis of Novel Compounds

- Efficient Synthesis of Novel Pyridopyrimidines : Research into the synthesis of novel pyridopyrimidines, using various chemical reactions, demonstrates the versatility of these compounds in creating a wide range of derivatives with potential biological applications (Vijayakumar et al., 2014).

Antimicrobial Activity

- Antifungal Activity of Pyridopyrimidine Derivatives : New pyridopyrimidine derivatives were synthesized and exhibited significant antifungal activities, highlighting their potential as antifungal agents (Hanafy, 2011).

Photocatalytic Degradation and Environmental Applications

- Photocatalytic Degradation of Pyridine : A study on the photocatalytic degradation of pyridine in water using TiO2 revealed the rapid elimination of pyridine, indicating the environmental application of these compounds in water treatment processes (Maillard-Dupuy et al., 1994).

Polyamide and Polyimide Synthesis

- Synthesis of Polyamides and Polyimides : Research into the synthesis of polyamides and polyimides from related pyridopyrimidinone compounds suggests their importance in creating high-performance materials with good solubility and thermal stability (Yang & Lin, 1995).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to affect a variety of biological activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

It’s worth noting that compounds with similar structures, such as imidazole derivatives, are known to have broad-spectrum biological activities , which could suggest a similar pharmacokinetic profile for this compound.

Result of Action

Compounds with similar structures have been shown to exhibit substantial antiviral activity , suggesting that this compound could have similar effects.

Action Environment

It’s worth noting that compounds with similar structures have been shown to enhance the body’s stress response, particularly in response to oxidative stress, cold and heat stress, and nutritional stress . This suggests that this compound could potentially have similar environmental influences on its action.

Propriétés

IUPAC Name |

2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDWKFOKCLMVMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2376003.png)

![2-(4-ethylphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2376004.png)

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)

![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)